molecular formula C9H18ClNO2 B13538220 2-(1-Methylazepan-4-yl)aceticacidhydrochloride

2-(1-Methylazepan-4-yl)aceticacidhydrochloride

Cat. No.: B13538220
M. Wt: 207.70 g/mol
InChI Key: UCQMULKZVKMWQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride typically involves the reaction of 1-methylazepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylazepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methylazepan-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylazepan-4-yl)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

2-(1-Methylazepan-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its azepane ring structure, which contributes to its biological activity. The presence of a methyl group at the 1-position and an acetic acid moiety enhances its solubility and interaction with biological targets.

The biological activity of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride is primarily associated with its ability to interact with various signaling pathways, particularly those involved in cell proliferation and survival.

Key Mechanisms:

  • ERK/MAPK Pathway Inhibition : This compound may inhibit the ERK (extracellular-signal regulated kinase) pathway, which is crucial for cell growth and differentiation. Overactivation of this pathway is often linked to cancer .
  • Serine/Threonine Kinase Inhibition : It has been suggested that compounds similar to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride can act as selective inhibitors of serine/threonine kinases, which are vital in regulating various cellular processes .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The inhibition of the ERK pathway suggests potential use in treating hyperproliferative diseases such as cancer. Studies have shown that targeting this pathway can be effective against multiple tumor types .
  • Anti-inflammatory Effects : Inhibition of the ERK signaling pathway also presents opportunities for treating inflammatory conditions, as this pathway is implicated in mediating inflammatory responses .

Case Studies

Several studies have documented the effects of compounds related to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride:

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduction in inflammatory markers
Kinase InhibitionSelective inhibition of serine/threonine kinases

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-(1-methylazepan-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-10-5-2-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H

InChI Key

UCQMULKZVKMWQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)CC(=O)O.Cl

Origin of Product

United States

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